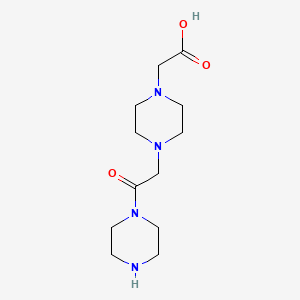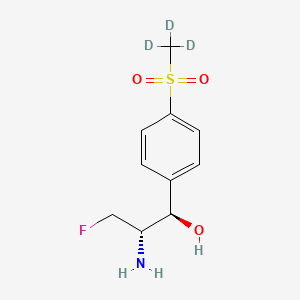
Florfenicol-d3 Amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Florfenicol Amine-d3 is a deuterated form of Florfenicol Amine, which is a metabolite of Florfenicol. Florfenicol is a fluorinated derivative of thiamphenicol and is widely used as a veterinary antibiotic. It is effective against a broad spectrum of Gram-positive and Gram-negative bacterial strains . The deuterated form, Florfenicol Amine-d3, is often used in scientific research for its stable isotope labeling properties .
準備方法
Synthetic Routes and Reaction Conditions
Florfenicol Amine-d3 can be synthesized through the deuteration of Florfenicol Amine. The process involves the incorporation of deuterium atoms into the molecular structure of Florfenicol Amine. This is typically achieved through catalytic hydrogen-deuterium exchange reactions under controlled conditions .
Industrial Production Methods
Industrial production of Florfenicol Amine-d3 involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized reactors and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
化学反応の分析
Types of Reactions
Florfenicol Amine-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学的研究の応用
Florfenicol Amine-d3 is extensively used in scientific research due to its stable isotope labeling properties. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new antibiotics and in quality control processes to ensure the purity and efficacy of pharmaceutical products
作用機序
Florfenicol Amine-d3, like Florfenicol, exerts its effects by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, preventing the formation of peptide bonds and thus inhibiting bacterial growth. This mechanism is similar to that of other amphenicols, such as chloramphenicol and thiamphenicol .
類似化合物との比較
Florfenicol Amine-d3 is unique due to its deuterated nature, which provides enhanced stability and allows for precise tracking in scientific studies. Similar compounds include:
Florfenicol: The parent compound, widely used as a veterinary antibiotic.
Thiamphenicol: Another amphenicol antibiotic with a similar mechanism of action.
Chloramphenicol: An older antibiotic with a broader spectrum but higher toxicity
Florfenicol Amine-d3 stands out due to its specific applications in research and its enhanced stability provided by deuterium atoms.
特性
分子式 |
C10H14FNO3S |
|---|---|
分子量 |
250.31 g/mol |
IUPAC名 |
(1R,2S)-2-amino-3-fluoro-1-[4-(trideuteriomethylsulfonyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C10H14FNO3S/c1-16(14,15)8-4-2-7(3-5-8)10(13)9(12)6-11/h2-5,9-10,13H,6,12H2,1H3/t9-,10-/m1/s1/i1D3 |
InChIキー |
XLSYLQDVLAXIKK-BFHKXKNSSA-N |
異性体SMILES |
[2H]C([2H])([2H])S(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)N)O |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


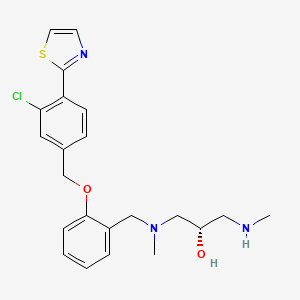
![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)
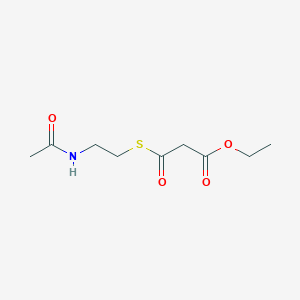
![[(3S)-3-[[6-[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]pyrido[3,2-d]pyrimidin-4-yl]amino]pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone](/img/structure/B12381388.png)
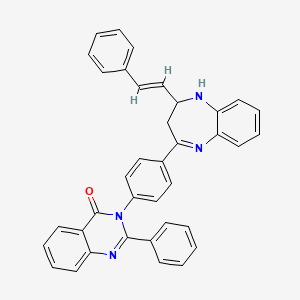
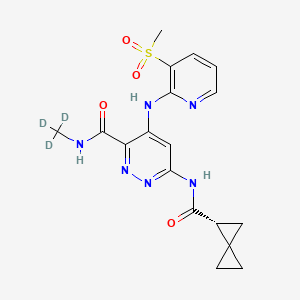

![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
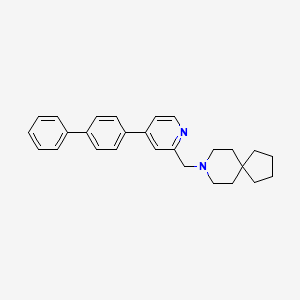
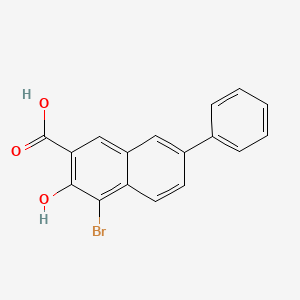
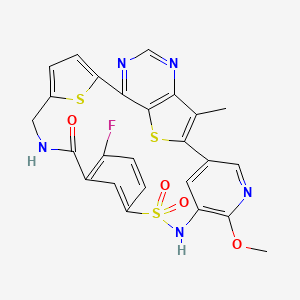
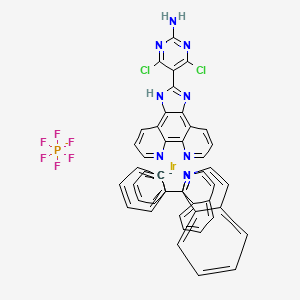
![2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)
